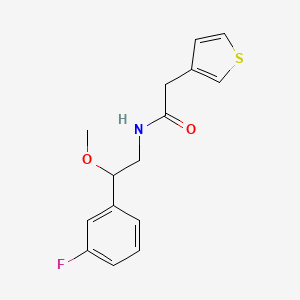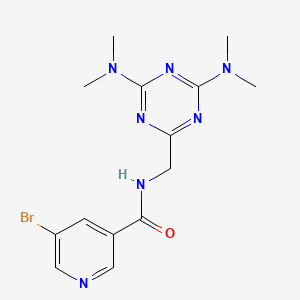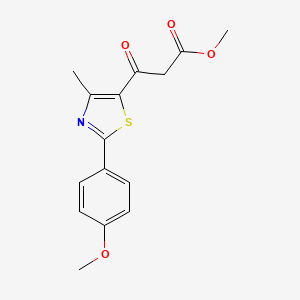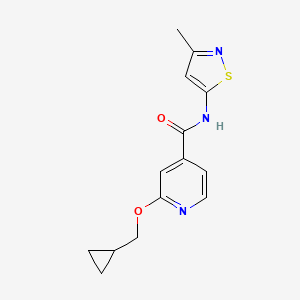
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide, also known as FLEA, is a chemical compound that has been studied for its potential use in scientific research. FLEA is a member of the acylamide family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Radioligand Development for Imaging
Radioligands such as [18F]FMDAA1106 and [18F]FEDAA1106 have been synthesized for imaging peripheral benzodiazepine receptors (PBR), indicating the use of fluorophenyl and methoxyethyl components in developing diagnostic tools for brain disorders (Ming-Rong Zhang et al., 2003).
Green Chemistry Approaches
In the context of green chemistry, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide through catalytic hydrogenation demonstrates the ongoing efforts to develop environmentally friendly synthesis methods for important intermediates in dye production (Zhang Qun-feng, 2008).
Advanced Material Synthesis
Studies on the synthesis of novel compounds and their evaluation for anti-inflammatory activity, as well as investigations into chemoselective acetylation for antimalarial drug synthesis, illustrate the role of these chemicals in creating new materials and medical compounds (K. Sunder et al., 2013; Deepali B Magadum et al., 2018).
Molecular Modeling and Anticancer Screening
Research on molecular modeling and the screening of imidazothiadiazole analogs for anticancer activity further showcases the application of these compounds in pharmaceutical development and the search for new treatments (Sraa Abu-Melha, 2021).
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-19-14(12-3-2-4-13(16)8-12)9-17-15(18)7-11-5-6-20-10-11/h2-6,8,10,14H,7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXGBNBHCQNUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CSC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2892180.png)

![(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride](/img/structure/B2892182.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide](/img/structure/B2892191.png)

![(E)-N-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2892194.png)
![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2892198.png)


